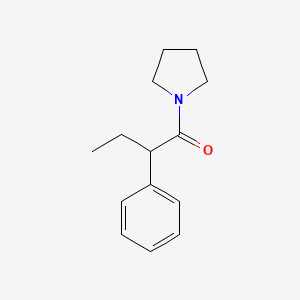

1-(2-phenylbutanoyl)pyrrolidine

Description

Properties

IUPAC Name |

2-phenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICBYWFQUKULES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

1-(2-Phenylbutanoyl)pyrrolidine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The pyrrolidine ring can undergo nucleophilic substitutions, leading to diverse derivatives.

- Cyclization Reactions : It can participate in cyclization to form larger cyclic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with various reagents |

| Cyclization | Formation of cyclic compounds through intramolecular reactions |

| Oxidation | Conversion to corresponding oxo derivatives |

| Reduction | Formation of reduced derivatives |

Biological Research Applications

Investigating Biological Interactions

In biological research, this compound is studied for its interactions with biological macromolecules. It can act as a probe to investigate:

- Enzyme Activities : Understanding how the compound affects enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : Exploring binding affinities and specific interactions with target proteins.

Case Study: Enzyme Modulation

A study investigated the effect of this compound on prolyl oligopeptidase (PREP), a serine protease involved in various physiological processes. The compound was found to modulate PREP activity, indicating its potential as a therapeutic agent targeting this enzyme.

Medicinal Applications

Therapeutic Potential

Research into the medicinal properties of this compound has revealed potential pharmacological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Anticancer Activity : Investigations are ongoing to determine its efficacy against various cancer cell lines.

Table 2: Pharmacological Activities of this compound

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammatory cytokines in cell models |

| Anticancer | Exhibits cytotoxic effects on cancer cells |

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of various specialty chemicals.

- Catalyst Development : The compound's reactivity makes it suitable for use in catalytic processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-phenylbutanoyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrrolidine with 2-phenylbutanoyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Optimization may include:

- Solvent selection (e.g., DMF for polar aprotic environments) .

- Temperature control (e.g., 150°C for efficient reaction kinetics) .

- Purification via column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted acyl chloride or dimerization.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrrolidine ring protons at δ 1.8–3.0 ppm, phenyl protons at δ 7.2–7.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and aromatic C-H stretches.

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Validation : Compare data with computational predictions (e.g., DFT calculations) or reference standards.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodology :

- Comparative Structural Analysis : Modify substituents (e.g., halogenation at phenyl or pyrrolidine positions) and assess changes in bioactivity. For example, bromine at the phenyl ring may enhance binding affinity to enzymes .

- Biological Assays : Test derivatives in receptor-binding assays (e.g., GPCRs) or enzymatic inhibition studies. Use IC₅₀ values to quantify potency .

- Crystallography : Resolve ligand-target complexes (e.g., via X-ray or cryo-EM) to identify critical interactions .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodology :

- Standardized Assays : Use uniform protocols (e.g., fixed cell lines, controlled ligand concentrations) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., Bayesian regression) to identify confounding factors (e.g., solvent effects, purity) .

- In Silico Validation : Cross-reference experimental results with molecular dynamics simulations to confirm mechanistic hypotheses .

Q. What in silico methods are effective for predicting interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, neurotransmitter receptors) .

- QSAR Modeling : Train models on derivative datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- ADMET Prediction : Evaluate pharmacokinetics (e.g., BBB permeability, metabolic stability) using tools like SwissADME .

Q. How can enantiomeric purity of this compound impact pharmacological outcomes, and what methods ensure stereochemical fidelity?

- Methodology :

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra.

- Biological Testing : Compare activity of enantiomers in vitro (e.g., EC₅₀ differences in receptor activation) to identify the bioactive form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.